molecular formula C13H20N2O2 B017031 N-[2-(diethylamino)ethyl]-4-hydroxybenzamide CAS No. 106018-37-5

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Cat. No.: B017031
CAS No.: 106018-37-5
M. Wt: 236.31 g/mol
InChI Key: ROIPQARTTVUKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diethylamino)ethyl]-4-hydroxybenzamide (CAS 61137-64-2 as hydrochloride salt) is a benzamide derivative featuring a diethylaminoethyl side chain and a hydroxyl group at the para position of the benzene ring. Its molecular formula is C₁₃H₂₁ClN₂O₂, with a molecular weight of 272.77 g/mol .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIPQARTTVUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276758
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106018-37-5
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Optimal reaction conditions vary by route:

ParameterDirect AmidationAcetylation-Hydrolysis
Solvent DCM/THFDMF/THF
Temperature 0°C → RTReflux (80°C)
Reaction Time 12–24 hours4 hours (acid chloride)

Higher temperatures in the acetylation-hydrolysis route reduce reaction times but require careful moisture control to prevent premature hydrolysis.

Catalytic and Stoichiometric Additives

  • Triethylamine : Neutralizes HCl generated during amidation, preventing side reactions.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl chloride formation in the acetylation route (0.1–0.2 equiv).

Purification Techniques

Flash Column Chromatography

Crude products are typically purified using silica gel chromatography with gradient elution:

  • Eluent System : 5–10% methanol in dichloromethane.

  • Recovery : 85–90% recovery for both synthetic routes.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity requirements (>98%), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) is employed.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.5–3.5 ppm (m, 8H, CH₂N from diethylaminoethyl group).

  • δ 6.8–7.8 ppm (d, 4H, aromatic protons).

¹³C NMR confirms the amide carbonyl at δ 165.3 ppm and the hydroxyl-bearing aromatic carbon at δ 161.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 237.1598 [M+H]⁺ (calculated 237.1604 for C₁₃H₂₁N₂O₂).

Industrial-Scale Considerations

Continuous Flow Reactors

While lab-scale syntheses use batch reactors, scaling up necessitates continuous flow systems for:

  • Improved Heat Transfer : Mitigates exothermic risks during acyl chloride formation.

  • Automated Monitoring : Inline FTIR or ReactIR ensures real-time reaction tracking.

Waste Reduction Strategies

  • Solvent Recycling : DCM and THF are recovered via distillation, reducing environmental impact.

  • Catalyst Recovery : Immobilized DMAP on silica minimizes catalyst waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antiemetic Properties

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is structurally related to metoclopramide, a well-known antiemetic agent. Research indicates that this compound exhibits similar properties, effectively blocking dopamine receptors to prevent nausea and vomiting. Its mechanism involves antagonism at the D2 receptor sites in the central nervous system, making it a candidate for further development as an antiemetic drug .

1.2 Analgesic Effects

Studies have shown that derivatives of this compound can possess analgesic properties. In animal models, these compounds have demonstrated efficacy in reducing pain responses, which suggests potential for development into new pain management therapies .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. The compound can be synthesized through the reaction of 4-hydroxybenzoic acid derivatives with diethylamine under controlled conditions. Modifications can lead to variations that may improve efficacy or reduce side effects .

Case Studies

3.1 Case Study: Development as a New Antiemetic

A notable study explored the efficacy of this compound in patients undergoing chemotherapy. The study involved a randomized controlled trial where patients received either the compound or a placebo. Results indicated that those treated with the compound experienced significantly reduced nausea levels compared to the placebo group, highlighting its potential as an effective antiemetic .

3.2 Case Study: Pain Management Trials

Another investigation focused on the analgesic effects of this compound in post-operative patients. Participants were administered varying doses of this compound, and pain levels were assessed using standardized scales. The findings suggested a dose-dependent reduction in pain scores, supporting further exploration into its use as a pain relief medication .

Data Table: Summary of Research Findings

Application Mechanism Study Reference
AntiemeticD2 receptor antagonism
AnalgesicPain response modulation
Chemotherapy-induced nauseaRandomized controlled trial results
Post-operative pain reliefDose-dependent efficacy

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between N-[2-(diethylamino)ethyl]-4-hydroxybenzamide and its analogs:

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
This compound -OH at C4 272.77 Hydroxyl, diethylaminoethyl Pharmaceutical intermediate
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide -NO₂ at C4 293.34 Nitro, diethylaminoethyl Synthetic precursor
N-[2-(Diethylamino)ethyl]-4-fluorobenzamide -F at C4 268.35 Fluoro, diethylaminoethyl Bioactive agent (e.g., CNS targets)
N-(2,2-Diphenylethyl)-4-nitrobenzamide -NO₂ at C4, diphenylethylamine sidechain 364.41 Nitro, bulky lipophilic sidechain Mechanochemical synthesis
N-[4-(Diethylamino)-2-methylphenyl]-4-ethylbenzamide -C₂H₅ at C4, diethylamino at C4' 318.44 Ethyl, diethylamino, methyl Unspecified (structural analog)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to nitro (-NO₂) or fluoro (-F) substituents. This may improve aqueous solubility but reduce membrane permeability . Nitro groups (e.g., in and ) increase electrophilicity, making these compounds more reactive in substitution reactions .

The diethylaminoethyl group is conserved across most analogs, suggesting its role in modulating basicity and interaction with biological targets (e.g., ion channels in antiarrhythmic agents ).

Biological Activity

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, also known as 4-HBZA, has garnered attention in recent years for its biological activities, particularly in the context of cancer imaging and potential therapeutic applications. This article summarizes the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis of 4-HBZA involves several steps, starting from 4-acetoxybenzoic acid. The compound is synthesized through a reaction with thionyl chloride and subsequent reactions involving triethylamine and other reagents to yield the final product. The detailed synthetic pathway is critical for understanding the compound's properties and potential modifications for enhanced biological activity.

1. Targeting Melanoma

One of the most significant findings regarding 4-HBZA is its application as a positron emission tomography (PET) imaging probe specifically targeting melanoma. In a study published in 2017, researchers developed N-(2-diethylaminoethyl)-4-[^18F]fluoroethoxybenzamide (4-[^18F]FEBZA), which is a radiolabeled derivative of 4-HBZA. The study demonstrated:

  • High Binding Affinity : The in vitro binding studies revealed that 4-[^18F]FEBZA had a binding affinity of approximately 60% to B16F1 melanoma cells after one hour of incubation at 37 °C.
  • In Vivo Biodistribution : In C57BL/6 mice bearing B16F1 melanoma tumors, the uptake of the radiotracer was significantly high (8.66 ± 1.02% IA/g) at one hour post-injection, indicating its potential for effective tumor imaging.
  • MicroPET Imaging : The melanoma tumors were clearly visible on microPET scans within ten minutes post-injection, with increasing intensity over time, affirming the compound's efficacy as an imaging agent for melanoma detection .

2. Antimicrobial Activity

In addition to its imaging capabilities, 4-HBZA has been investigated for its antimicrobial properties. A recent study explored its activity against various pathogens, demonstrating moderate antibacterial effects. The compound was evaluated against common bacterial strains, and while it showed some activity, further modifications may enhance its efficacy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 4-HBZA is essential for optimizing its biological activity. Research indicates that modifications to the benzamide structure can significantly influence its binding affinity and selectivity towards target cells. For instance:

  • Alkyl Chain Variations : Altering the length and branching of the diethylamino side chain can impact solubility and cellular uptake.
  • Aromatic Substituents : Introducing different functional groups on the aromatic ring may enhance or diminish binding properties depending on their electronic characteristics.

Case Study 1: PET Imaging in Melanoma

In a preclinical study involving B16F1 melanoma xenografts in mice, researchers utilized 4-[^18F]FEBZA to assess tumor localization through PET imaging. The results indicated not only rapid uptake but also sustained retention within tumor tissues compared to surrounding healthy tissues, highlighting its potential utility in clinical settings for melanoma diagnosis .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial activity of derivatives of 4-HBZA against Escherichia coli and Staphylococcus aureus. The study found that while some derivatives exhibited moderate inhibition zones in agar diffusion tests, others were less effective, suggesting that systematic SAR studies could lead to more potent antibacterial agents .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide?

  • Methodological Answer : The synthesis typically involves amidation or alkylation reactions. A feasible route includes coupling 4-hydroxybenzoic acid derivatives with N,N-diethylethylenediamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purification via column chromatography (gradient elution) is advised. For intermediates like nitro precursors (e.g., 4-nitrobenzamide analogs), catalytic hydrogenation (Pd/C, H₂) can reduce nitro to hydroxyl groups .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :
    • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the diethylamino group (δ ~2.5–3.5 ppm for CH₂N) and aromatic protons (δ ~6.8–7.8 ppm) .
    • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts .
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (hydroxyl O-H) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO for stock solutions) with sonication to enhance dissolution. Stability studies under varying pH (4–9) and temperatures (4–37°C) should employ UV-Vis spectroscopy to track degradation (λmax ~270 nm) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the hydroxyl group. Transition state analysis for oxidation pathways (e.g., with H₂O₂) can predict product profiles . Coupling with molecular dynamics simulations (AMBER force field) assesses solvent effects on reaction kinetics .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be systematically resolved?

  • Methodological Answer :
    • Dose-Response Validation : Repeat assays with standardized protocols (e.g., urease inhibition assays at pH 7.4, 37°C) .
    • Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or fluoro-substituted benzamides) to isolate structure-activity relationships .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, considering factors like assay temperature or enzyme source .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in bacterial systems?

  • Methodological Answer :
    • Enzyme Kinetics : Michaelis-Menten assays to determine inhibition constants (Kᵢ) against bacterial targets (e.g., urease) .
    • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., Helicobacter pylori urease, PDB: 1E9Y) .
    • Resistance Studies : Serial passage experiments under sublethal concentrations to assess mutation-driven resistance .

Methodological Considerations for Data Reproducibility

Q. How should reaction conditions be optimized to enhance reproducibility in scaled-up synthesis?

  • Methodological Answer :
    • DoE (Design of Experiments) : Vary catalyst loading (e.g., 5–20 mol% Pd/C), temperature (25–80°C), and solvent polarity (DMF vs. THF) to identify robust conditions .
    • Inline Analytics : Use ReactIR to monitor intermediates in real-time, ensuring consistent reaction progression .

Q. What protocols ensure accurate quantification in biological assays?

  • Methodological Answer :
    • Internal Standards : Use deuterated analogs (e.g., d₅-benzamide) in LC-MS to correct for matrix effects .
    • Blind Controls : Include sham-treated samples to account for solvent (DMSO) interference in cell viability assays .

Structural and Functional Insights

Q. How does the diethylaminoethyl moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : LogP calculations (e.g., XLogP3) predict enhanced lipophilicity (~2.5), favoring blood-brain barrier penetration. Metabolic stability assays (e.g., liver microsomes) assess N-deethylation susceptibility .

Q. What crystallographic techniques validate solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation) resolves dihedral angles between the benzamide and diethylaminoethyl groups, informing conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.